molecular formula C13H10N2O2S B14517872 8-Methyl-1-nitro-10H-phenothiazine CAS No. 63137-52-0

8-Methyl-1-nitro-10H-phenothiazine

Cat. No.: B14517872
CAS No.: 63137-52-0
M. Wt: 258.30 g/mol
InChI Key: SFIBSKCKOTZVGO-UHFFFAOYSA-N
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Description

8-Methyl-1-nitro-10H-phenothiazine is a phenothiazine derivative characterized by a nitro (-NO₂) group at position 1 and a methyl (-CH₃) group at position 8 on the tricyclic phenothiazine scaffold. Phenothiazines are heterocyclic compounds with diverse applications in pharmaceuticals, materials science, and organic electronics. The following analysis instead focuses on structurally related phenothiazine derivatives to infer comparative properties.

Properties

CAS No.

63137-52-0

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

8-methyl-1-nitro-10H-phenothiazine

InChI

InChI=1S/C13H10N2O2S/c1-8-5-6-11-9(7-8)14-13-10(15(16)17)3-2-4-12(13)18-11/h2-7,14H,1H3

InChI Key

SFIBSKCKOTZVGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC(=C3N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 8-Methyl-1-nitro-10H-phenothiazine typically involves the nitration of phenothiazine derivatives. One common method includes the reaction of 2-aminobenzenethiols with O-halonitrobenzenes, followed by oxidation using hydrogen peroxide in glacial acetic acid . This method yields the desired nitro-phenothiazine compound with high efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-Methyl-1-nitro-10H-phenothiazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, tin(II) chloride, and iron powder. The major products formed from these reactions include sulfone derivatives, amino-phenothiazines, and various substituted phenothiazines.

Mechanism of Action

The mechanism of action of 8-Methyl-1-nitro-10H-phenothiazine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (–6) and derivatives listed in Reference Standards for Pharmaceutical Analysis 2018 (). A comparative overview is provided below:

Compound Name Substituents Molecular Formula Key Properties/Applications Synthesis Method
8-Methyl-1-nitro-10H-phenothiazine -NO₂ (C1), -CH₃ (C8) C₁₃H₁₀N₂O₂S Theoretical interest in electronics Not specified in evidence
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Ethynyl-linked 4-nitrophenyl (C10) C₂₀H₁₂N₂O₂S Crystallography studies Sonogashira coupling (6.9% yield)
Mesoridazine 5-Sulfoxide (Imp. D) -SO(CH₃) (C2), piperidinylethyl (C10) C₂₁H₂₅N₃O₂S₂ Pharmaceutical impurity standard Not specified
Northioridazine Hydrochloride (Imp. F) -SCH₃ (C2), piperidinylethyl (C10) C₁₉H₂₃N₃S₂·HCl Metabolite/reference standard Not specified
Key Observations:

Substituent Position and Electronic Effects: The nitro group in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine is para on the phenyl ring, whereas in this compound, it is directly attached to the phenothiazine core. The latter’s nitro group likely induces stronger electron withdrawal, affecting charge transport in materials applications.

Crystallographic Data: 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.189 Å, b = 8.242 Å, c = 12.813 Å, and angles α = 81.6°, β = 81.4°, γ = 66.6° . The planar phenothiazine core and ethynyl spacer facilitate π-π stacking, which is absent in methyl/nitro-substituted derivatives due to steric hindrance.

Synthetic Challenges: The Sonogashira coupling used for 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine achieved only 6.9% yield , suggesting synthetic complexity for ethynyl-linked phenothiazines. Methyl and nitro groups, being smaller, might permit higher yields via direct substitution.

Pharmaceutical Derivatives: Compounds like Mesoridazine 5-Sulfoxide and Northioridazine Hydrochloride () feature sulfoxide and piperidinylethyl groups, enhancing solubility and receptor binding in medicinal contexts. In contrast, nitro and methyl groups may prioritize stability and electronic properties for non-pharmaceutical uses.

Spectroscopic and Physical Properties

  • NMR Data: For 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, distinct aromatic proton signals (δ = 8.21–7.10 ppm) reflect deshielding from the nitro group and ethynyl spacer . Methyl groups in this compound would likely show upfield shifts (~δ 2.5 ppm).
  • Thermal Stability : Nitro groups generally reduce thermal stability due to decomposition risks, whereas methyl groups may enhance melting points via van der Waals interactions.

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